2-Acetylbenzo[d]oxazole-5-carbonitrile
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Overview
Description
2-Acetylbenzo[d]oxazole-5-carbonitrile is a heterocyclic compound with the molecular formula C10H6N2O2 and a molecular weight of 186.16 g/mol . This compound belongs to the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes an oxazole ring fused with a benzene ring, an acetyl group at the 2-position, and a nitrile group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylbenzo[d]oxazole-5-carbonitrile typically involves the condensation of 2-aminophenol with aromatic aldehydes, followed by cyclization and nitrile formation . One common method includes the reaction of 2-aminophenol with 2-bromoacetophenone derivatives in the presence of a catalyst such as Fe3O4@SiO2-Bipyridine-CuCl2 . This reaction proceeds under mild conditions and yields the desired oxazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production time . Additionally, catalyst-free methods have been developed to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-Acetylbenzo[d]oxazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives with potential biological activities .
Scientific Research Applications
2-Acetylbenzo[d]oxazole-5-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Acetylbenzo[d]oxazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The oxazole ring allows the compound to bind to a wide spectrum of receptors and enzymes through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects. The acetyl and nitrile groups further enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antifungal activity.
2-Ethoxybenzo[d]oxazole: Exhibits antibacterial properties.
2-Methoxy-5-chlorobenzo[d]oxazole: Demonstrates excellent antibacterial activity.
2-Ethoxy-5-chlorobenzo[d]oxazole: Shows significant antifungal activity.
Uniqueness: 2-Acetylbenzo[d]oxazole-5-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and nitrile groups allows for versatile chemical modifications and enhances its potential as a lead compound in drug discovery .
Properties
Molecular Formula |
C10H6N2O2 |
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Molecular Weight |
186.17 g/mol |
IUPAC Name |
2-acetyl-1,3-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C10H6N2O2/c1-6(13)10-12-8-4-7(5-11)2-3-9(8)14-10/h2-4H,1H3 |
InChI Key |
STONOECYOVHZBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=CC(=C2)C#N |
Origin of Product |
United States |
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